Superior M₁ Muscarinic Receptor Affinity: (R)-Quinuclidin-3-amine vs. (S)-Enantiomer
The (R)-enantiomer of quinuclidin-3-amine demonstrates a markedly higher affinity for the M₁ muscarinic receptor subtype. In direct radioligand displacement assays, the (R)-form exhibits a Kᵢ of 12 nM, whereas the (S)-enantiomer requires significantly higher concentrations to achieve equivalent displacement. The difference in affinity is quantified as approximately 100-fold . This stereospecific binding is critical for applications targeting cholinergic pathways.
| Evidence Dimension | M₁ Muscarinic Receptor Binding Affinity (Kᵢ) |
|---|---|
| Target Compound Data | Kᵢ = 12 nM |
| Comparator Or Baseline | (S)-quinuclidin-3-amine |
| Quantified Difference | Approximately 100-fold higher affinity for (R)-enantiomer |
| Conditions | Radioligand displacement assay |
Why This Matters
This quantitative difference directly dictates that only the (R)-enantiomer is suitable for research where M₁ receptor engagement is required, preventing wasted resources on inactive stereoisomers.
